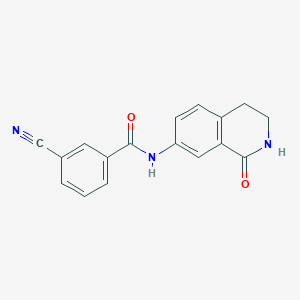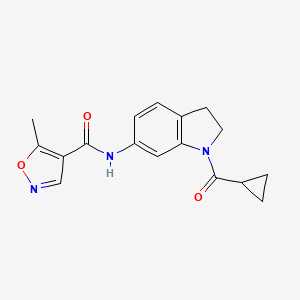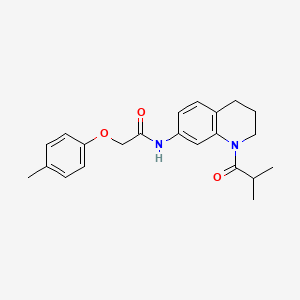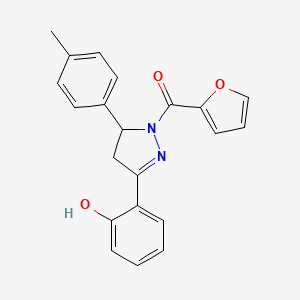![molecular formula C22H22N2O4S2 B2413369 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 922916-58-3](/img/structure/B2413369.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Cancer Agents
Thiazole derivatives, such as the compound , have been synthesized and studied for their potential as anti-cancer agents . In particular, compounds similar to this one have shown growth inhibition activity against HCT-116, a human colon cancer cell line .
Antibacterial Activity
The compound has been synthesized and investigated for its antibacterial activity . The combination of thiazole and sulfonamide groups, both of which are known for their antibacterial properties, could make this compound a potent antibacterial agent .
Antimicrobial Agents
Thiazoles, including this compound, have been studied for their antimicrobial properties . They have been found to have potential as antimicrobial agents, which could be useful in treating a variety of infections .
Antifungal Agents
Thiazole derivatives have been found to have antifungal properties . This compound, with its thiazole moiety, could potentially be used as an antifungal agent .
Anti-Inflammatory Agents
Thiazoles have been studied for their anti-inflammatory properties . This compound could potentially be used as an anti-inflammatory agent .
Antioxidant Agents
Thiazoles have also been studied for their antioxidant properties . This compound could potentially be used as an antioxidant agent .
Neuroprotective Agents
Thiazoles have been found to have neuroprotective properties . This compound could potentially be used as a neuroprotective agent .
Antihypertensive Agents
Thiazoles have been studied for their antihypertensive properties . This compound could potentially be used as an antihypertensive agent .
特性
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-28-16-9-11-17(12-10-16)30(26,27)14-4-7-20(25)23-22-24-21-18-6-3-2-5-15(18)8-13-19(21)29-22/h2-3,5-6,9-12H,4,7-8,13-14H2,1H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTAXIHBZZHIDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-chloro-4-methylphenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2413287.png)
![Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2413289.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2413290.png)


![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2413294.png)


![6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2413299.png)
![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2413300.png)
![N-Ethyl-N-[2-oxo-2-(6-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2413302.png)

![2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide](/img/structure/B2413309.png)